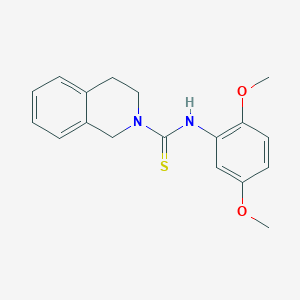

N-(2,5-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, commonly known as DMT, is a psychoactive compound that has been used for centuries in traditional spiritual practices. DMT is a Schedule I controlled substance in the United States due to its potential for abuse and lack of accepted medical use. However, recent scientific research has shown promising results for the potential therapeutic applications of DMT.

Mécanisme D'action

DMT works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding leads to changes in neural activity and altered states of consciousness. DMT is also metabolized quickly, with a half-life of only a few minutes, which may contribute to its intense and short-lived effects.

Biochemical and Physiological Effects:

DMT has been shown to induce profound alterations in perception, including vivid visual hallucinations and altered sense of time and self. These effects are often described as mystical or spiritual in nature. DMT has also been shown to increase heart rate, blood pressure, and body temperature, and can cause nausea and vomiting.

Avantages Et Limitations Des Expériences En Laboratoire

DMT has several advantages for laboratory experiments, including its rapid onset and short duration of action, which allows for precise control of dosing and timing. However, its Schedule I classification and potential for abuse make it difficult to obtain and use in research.

Orientations Futures

Future research on DMT may focus on its potential therapeutic applications, including its use in treating depression, anxiety, and addiction. Additionally, further research is needed to understand the mechanisms underlying its effects on perception and consciousness. Studies may also investigate the potential for DMT to induce neuroplasticity and enhance cognitive function.

Méthodes De Synthèse

DMT is synthesized from tryptamine, an amino acid derivative, and N,N-dimethyltryptamine (DMT). The synthesis involves a series of chemical reactions, including the addition of a phenyl group and a carbothioamide group to the tryptamine molecule.

Applications De Recherche Scientifique

DMT has been studied for its potential therapeutic applications, including treatment for depression, anxiety, and addiction. Research has also shown that DMT may have anti-inflammatory and neuroprotective properties.

Propriétés

Nom du produit |

N-(2,5-dimethoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide |

|---|---|

Formule moléculaire |

C18H20N2O2S |

Poids moléculaire |

328.4 g/mol |

Nom IUPAC |

N-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |

InChI |

InChI=1S/C18H20N2O2S/c1-21-15-7-8-17(22-2)16(11-15)19-18(23)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,23) |

Clé InChI |

KDTQOMAOBSLHNK-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)NC(=S)N2CCC3=CC=CC=C3C2 |

SMILES canonique |

COC1=CC(=C(C=C1)OC)NC(=S)N2CCC3=CC=CC=C3C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216341.png)

![10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216342.png)

![4-[3-(4-tert-butylphenyl)-1-oxo-11-pyridin-4-yl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216343.png)

![10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216344.png)

![4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216355.png)

![4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216361.png)

![1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea](/img/structure/B216362.png)

![N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216363.png)

![4-[({[2-(4-Chlorophenyl)ethyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B216364.png)